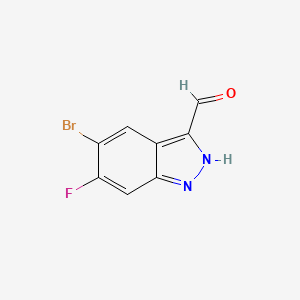
4-Chloro-5-(methylsulfanyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-(methylsulfanyl)pyrimidine is an organic compound with the molecular formula C5H4ClN2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a chlorine atom and a methylsulfanyl group on the pyrimidine ring makes this compound unique and useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-5-(methylsulfanyl)pyrimidine can be synthesized through several methods. One common method involves the reaction of 4-chloro-5-nitropyrimidine with sodium methylthiolate. The reaction typically occurs in a polar solvent such as dimethylformamide (DMF) at elevated temperatures. The nitro group is reduced, and the methylsulfanyl group is introduced, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or modify the methylsulfanyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like ethanol or DMF.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in tetrahydrofuran.
Major Products Formed
Substitution: Formation of 4-amino-5-(methylsulfanyl)pyrimidine or 4-thio-5-(methylsulfanyl)pyrimidine.
Oxidation: Formation of 4-chloro-5-(methylsulfinyl)pyrimidine or 4-chloro-5-(methylsulfonyl)pyrimidine.
Reduction: Formation of 5-(methylsulfanyl)pyrimidine.
Aplicaciones Científicas De Investigación
4-Chloro-5-(methylsulfanyl)pyrimidine is used in various scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: In the study of enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: As an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-(methylsulfanyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The chlorine and methylsulfanyl groups can interact with amino acid residues in the enzyme, leading to inhibition of its activity. The exact molecular targets and pathways involved vary depending on the specific compound synthesized from this compound.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-(methylsulfanyl)pyrimidine
- 4-Chloro-5-(methylsulfinyl)pyrimidine
- 4-Chloro-5-(methylsulfonyl)pyrimidine
Uniqueness
4-Chloro-5-(methylsulfanyl)pyrimidine is unique due to the specific positioning of the chlorine and methylsulfanyl groups on the pyrimidine ring. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.
Propiedades
Número CAS |
115581-35-6 |
|---|---|
Fórmula molecular |
C5H5ClN2S |
Peso molecular |
160.63 g/mol |
Nombre IUPAC |
4-chloro-5-methylsulfanylpyrimidine |
InChI |
InChI=1S/C5H5ClN2S/c1-9-4-2-7-3-8-5(4)6/h2-3H,1H3 |
Clave InChI |
OCTPCXCOQJZUTH-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CN=CN=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


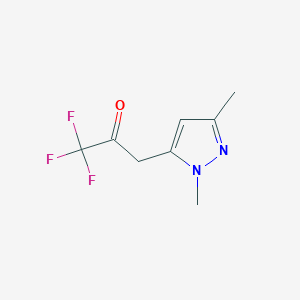
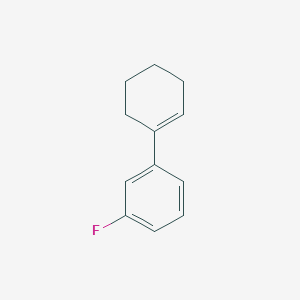
![[2-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B13543445.png)
![3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13543461.png)
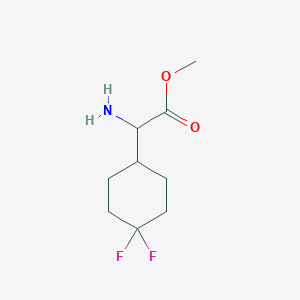
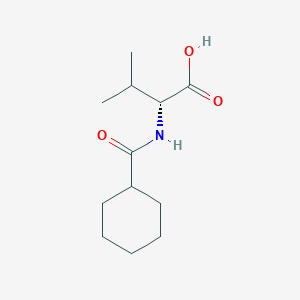
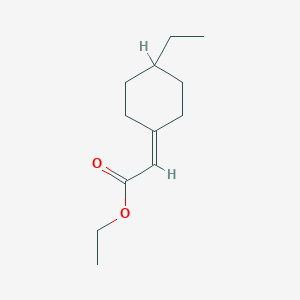
![4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-ol](/img/structure/B13543478.png)


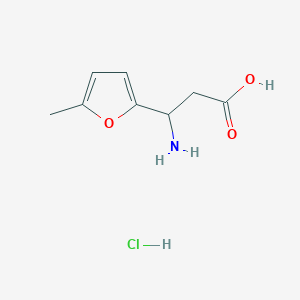
![3',5,5'-Trimethyl-[3,4'-biisoxazole]-4-carboxylic acid](/img/structure/B13543498.png)

